
MK-8745
Overview
Description
MK-8745 is a selective small-molecule inhibitor of Aurora A kinase, a member of the serine/threonine kinase family. Aurora A kinase plays a crucial role in cell division by regulating chromatid segregation. This compound has shown potential in inhibiting tumor growth in preclinical models and is effective against a wide range of human cancer cell lines .
Mechanism of Action
Target of Action
MK-8745, also known as (3-chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone, is a potent, novel, and selective small-molecule inhibitor of Aurora A kinase . Aurora A kinase (AURKA) is a member of the Aurora family of serine/threonine kinases, which are key regulators of mitotic progression . AURKA is commonly upregulated in human tumors and its increased expression has been linked to cancer .
Mode of Action
This compound interacts with AURKA, inhibiting its function and reducing its expression . This interaction leads to the inhibition of tumor growth in preclinical models and has been shown to be effective against a wide range of human cancer cell lines .
Biochemical Pathways
The inhibition of AURKA by this compound affects the mitotic progression of cells . AURKA plays a crucial role in cell division processes via regulation of mitosis . Therefore, the inhibition of AURKA can lead to cell cycle arrest at the G2/M phase .
Pharmacokinetics
It is noted that this compound analogues have appropriate admet (absorption, distribution, metabolism, excretion, and toxicity) properties , suggesting that this compound may have similar characteristics.
Result of Action
The result of this compound’s action is the inhibition of tumor growth in preclinical models . It leads to cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA, followed by mitotic catastrophe and cell death .
Biochemical Analysis
Biochemical Properties
MK-8745 plays a significant role in biochemical reactions, particularly in the inhibition of Aurora A kinase . It interacts with Aurora A kinase, a key regulator of mitotic progression that is commonly upregulated in human tumors . The interaction between this compound and Aurora A kinase is characterized by a strong binding affinity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA followed by cell death in non-Hodgkin lymphoma (NHL) cells . Furthermore, it has been found to stimulate cell apoptosis in a p53-dependent manner when tested in vitro in cell lines of multiple lineages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Aurora A kinase, inhibiting its activity and leading to cell cycle arrest . This binding interaction results in the reduction of Aurora A phosphorylation and a simultaneous decrease in the levels of Aurora A substrates such as TPX2, Eg5, and TACC3 .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to a progressive accumulation of tetraploid DNA in cells, followed by cell death . It requires high concentrations to achieve full inhibition in a cellular context, indicating a need for more potent Aurora A-selective inhibitors .
Metabolic Pathways
This compound is involved in the Aurora A kinase pathway, interacting with this enzyme to inhibit its activity
Preparation Methods
The synthesis of MK-8745 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The solubility of this compound in dimethyl sulfoxide is greater than 21.6 milligrams per milliliter . The compound is typically prepared through a series of organic reactions, including the formation of a piperazine ring and the introduction of a thiazole group. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
MK-8745 undergoes various chemical reactions, primarily involving its interaction with cellular proteins. It induces cell cycle arrest at the G2/M phase in non-Hodgkin lymphoma cells when used at a concentration of 1 micromolar . The compound also induces apoptosis and polyploidy in p53-positive and -negative HCT116 colon cancer cells . Common reagents used in these reactions include dimethyl sulfoxide and ethanol, with reaction conditions often involving gentle warming and ultrasonic treatment to enhance solubility .
Scientific Research Applications
Non-Hodgkin Lymphoma
MK-8745 has shown promise in treating NHL by targeting the Aurora A kinase pathway. Studies indicate that sensitivity to this compound correlates with the expression levels of TPX2 (targeting protein for Xenopus kinase-like protein 2), which can serve as a biomarker for patient stratification . In vitro studies demonstrated that this compound treatment significantly reduced cell viability in various NHL cell lines, suggesting its potential as a therapeutic agent .
Breast Cancer
Research indicates that this compound can induce apoptosis in breast cancer cells by disrupting normal mitotic processes. Its effectiveness may vary depending on the genetic background of the tumor, necessitating further exploration into predictive biomarkers for treatment response .
Combination Therapies
Combining this compound with other therapeutic agents has been explored to enhance its efficacy. For instance, studies have shown that pairing this compound with anti-GD2 monoclonal antibodies can increase apoptotic responses in neuroblastoma cell lines, suggesting a synergistic effect that warrants further investigation .
Study 1: Non-Hodgkin Lymphoma Sensitivity
A study evaluated the effects of this compound on various NHL cell lines, revealing that higher expression levels of TPX2 correlated with increased sensitivity to treatment. Cells with TPX2 knockdown exhibited enhanced sensitivity to this compound, while overexpression led to drug resistance .
Study 2: In Vivo Efficacy
In xenograft models using mice implanted with human cancer cells, this compound demonstrated anti-tumor activity, although complete regression was not achieved. Tumor growth inhibition was observed in specific cell lines, indicating its potential utility in clinical settings .
Data Table: Summary of Key Findings
Comparison with Similar Compounds
MK-8745 is unique in its selectivity for Aurora A kinase over Aurora B kinase, with an inhibitory concentration (IC50) of 0.6 nanomolar for Aurora A and 280 nanomolar for Aurora B . Similar compounds include AZD1152-HQPA, which selectively inhibits Aurora B kinase, and MLN8054, another Aurora A kinase inhibitor . this compound requires higher concentrations to achieve full inhibition in a cellular context compared to AZD1152-HQPA . The development of this compound analogues with higher binding affinities and stabilities has been explored to enhance its therapeutic potential .
Biological Activity
MK-8745 is a selective inhibitor of Aurora A kinase, a critical regulator of mitosis and chromatid segregation. Its biological activity has been extensively studied in various cancer models, particularly in the context of non-Hodgkin lymphoma (NHL) and colorectal cancer. This article summarizes key findings regarding its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound exerts its biological effects primarily through the inhibition of Aurora A kinase, which is essential for proper cell division. The compound has been shown to induce apoptotic cell death in a p53-dependent manner . In p53 wild-type cell lines, this compound treatment leads to:
- Phosphorylation of p53 (Ser15)
- Increased expression of p53 protein
- Cell cycle arrest at the G2/M phase
In vitro studies indicate that exposure to 1 μM this compound for 24 hours results in significant cell cycle arrest across various NHL cell lines, with Z138C cells demonstrating a notable sensitivity to treatment .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively induces cell death and cell cycle arrest in various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (nM) | G2/M Arrest (%) | Apoptosis Induction (%) |
---|---|---|---|
Z138C | 0.6 | 5.5-fold increase | Significant |
Granta 519 | - | Moderate | Induces apoptosis |
Akata | - | No effect | - |
JVM2 | - | No effect | - |
The data indicate that this compound selectively inhibits Aurora A activity, leading to increased apoptotic signaling in sensitive cell lines .
In Vivo Studies
Animal studies using athymic mice have shown that this compound possesses anti-tumor activity when administered subcutaneously at a dosage of 800 nM over 7 to 12 days. Key findings include:
- Tumor Growth Inhibition: Significant reduction in tumor size for HCT116 cells with various genetic modifications (e.g., Puma(-), p21(-)).
- Tumor Resistance: Despite its efficacy, some tumors displayed resistance, indicating the need for combination therapies or alternative approaches to enhance response rates .
Case Studies and Clinical Implications
While this compound has not yet advanced to clinical trials, its preclinical efficacy suggests potential as a therapeutic agent in treating cancers characterized by aberrant Aurora A activity. Notably, its use could be particularly beneficial in cases where p53 is functional, as the compound's activity is heavily reliant on this pathway.
Comparative Analysis with Other Aurora Kinase Inhibitors
This compound has been compared with other Aurora kinase inhibitors regarding selectivity and potency. The following table summarizes its selectivity relative to other compounds:
Inhibitor | Selectivity for Aurora A | IC50 (nM) |
---|---|---|
MK-5108 | Highest | ≤10 |
MLN8237 | Moderate | ~100 |
This compound | High (1,030-fold) | ~431 |
MLN8054 | Lower | ~200 |
This compound exhibits a high selectivity for Aurora A compared to other inhibitors but requires higher concentrations for effective inhibition in cellular contexts .
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFPWKUUNKNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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